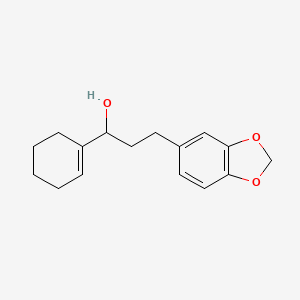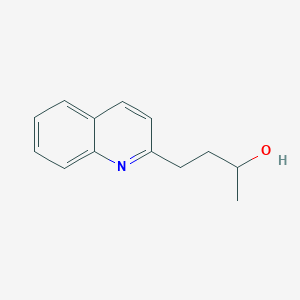
4-(Quinolin-2-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Quinolin-2-yl)butan-2-ol is an organic compound with the molecular formula C₁₃H₁₅NO. It features a quinoline ring attached to a butanol chain, making it a unique structure with potential applications in various fields of chemistry and biology. The presence of both a quinoline moiety and a secondary alcohol group allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and a suitable butanol derivative.
Grignard Reaction: A Grignard reagent, such as butylmagnesium bromide, is reacted with quinoline to form the intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve yield and purity. Catalysts may also be employed to enhance reaction efficiency.
化学反应分析
Types of Reactions
4-(Quinolin-2-yl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo further substitution.
Major Products
Oxidation: 4-(Quinolin-2-yl)butan-2-one.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-(Quinolin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-(Quinolin-2-yl)butan-2-ol and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure without the butanol chain.
4-(Quinolin-2-yl)butan-2-one: The oxidized form of 4-(Quinolin-2-yl)butan-2-ol.
Dihydroquinoline derivatives: Reduced forms of quinoline.
Uniqueness
This compound is unique due to the presence of both a quinoline ring and a secondary alcohol group. This combination allows for a wide range of chemical modifications and biological activities that are not possible with simpler quinoline derivatives. Its versatility in synthetic chemistry and potential in medicinal chemistry make it a valuable compound for further research and development.
属性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
4-quinolin-2-ylbutan-2-ol |
InChI |
InChI=1S/C13H15NO/c1-10(15)6-8-12-9-7-11-4-2-3-5-13(11)14-12/h2-5,7,9-10,15H,6,8H2,1H3 |
InChI 键 |
QEUAXSLTEZRWDB-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=NC2=CC=CC=C2C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


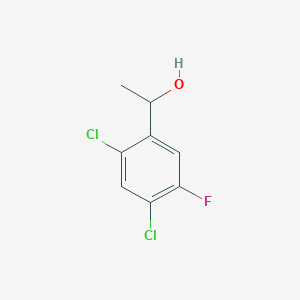
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
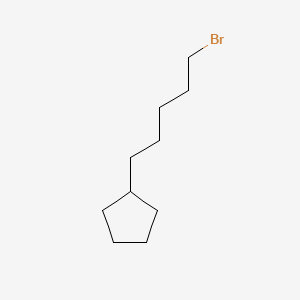
![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)

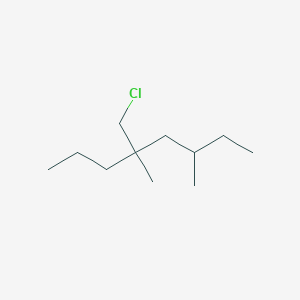
![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
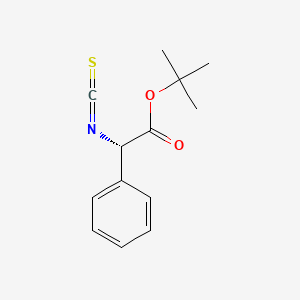
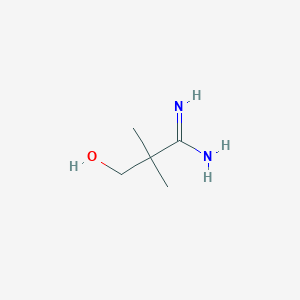
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
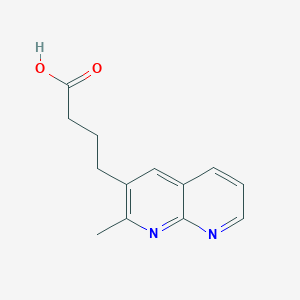
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)

